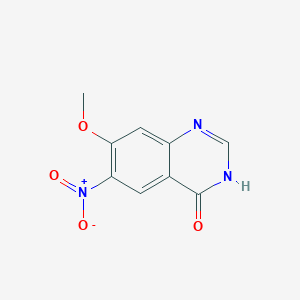

7-methoxy-6-nitroquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-6-nitro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGEVFKZSWGFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445395 |

Source

|

| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012057-47-4 |

Source

|

| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 7-Methoxy-6-nitroquinazolin-4(3H)-one

Core Scaffold for Next-Generation Kinase Inhibitors[1]

Executive Summary & Chemical Identity

7-Methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) is a critical heterocyclic intermediate employed primarily in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) .[1][2] Its structural architecture—a quinazolinone core functionalized with an electron-withdrawing nitro group at C6 and an electron-donating methoxy group at C7—makes it an ideal "push-pull" scaffold for divergent drug synthesis.[1]

This compound serves as the direct precursor to 4-chloro-7-methoxy-6-nitroquinazoline , the electrophilic hub used to attach the aniline pharmacophore found in drugs like Gefitinib , Erlotinib , and Afatinib .[1]

| Property | Data |

| CAS Number | 1012057-47-4 |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 7-methoxy-6-nitro-3H-quinazolin-4-one |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Key Tautomer | 4-Hydroxy-7-methoxy-6-nitroquinazoline (favored in basic conditions) |

Strategic Synthesis & Mechanism

The synthesis of this compound is not merely a procedural step; it is a study in regioselectivity.[1] The methoxy group at C7 activates the C6 position (ortho) and C8 (ortho), but the steric environment and the directing effect of the fused pyrimidine ring heavily favor C6 nitration.

2.1. The "Nitration" Route (Standard Protocol)

This pathway utilizes 7-methoxyquinazolin-4(3H)-one as the starting material.[1][3] The reaction exploits the activating nature of the methoxy group to direct the nitro group to the C6 position.

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[3]

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The protonated quinazolinone ring is deactivated, but the methoxy group provides sufficient electron density at C6 to facilitate attack by the nitronium ion (

).

2.2. The "Cyclization" Route (De Novo)

For isotopically labeled analogs or derivative libraries, researchers often start from vanillic acid derivatives.

-

Nitration: 4-methoxy-3-hydroxybenzoic acid → 4-methoxy-5-nitro-anthranilic acid derivatives.[1]

-

Cyclization: Condensation with formamidine acetate or formamide at high temperatures (140–160°C).

Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Detailed Experimental Protocols

Note: These protocols involve hazardous reagents (fuming nitric acid, thionyl chloride). All work must be performed in a fume hood with appropriate PPE.

Protocol A: Regioselective Nitration

Objective: Synthesize this compound from 7-methoxyquinazolin-4(3H)-one.

-

Preparation: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5.0 equiv) . Cool to 0–5°C using an ice-salt bath.[1]

-

Addition: Slowly add 7-methoxyquinazolin-4(3H)-one (1.0 equiv) portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitration: Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature <10°C to prevent dinitration or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). A yellow precipitate will form immediately.[1]

-

Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 50°C.

-

Yield Expectation: 85–92%.[1]

-

Purity Check: ¹H NMR should show loss of the C6 proton and a downfield shift of the C5 proton.

-

Protocol B: Chlorination (Activation for Drug Synthesis)

Objective: Convert the 4-one (amide) to the 4-chloro (imidoyl chloride) derivative.

-

Setup: Suspend This compound (10 g) in Thionyl Chloride (SOCl₂) (50 mL). Add a catalytic amount of DMF (0.5 mL).

-

Reflux: Heat the mixture to reflux (75–80°C) for 2–3 hours. The solution should become clear as the starting material is consumed.

-

Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2x) to remove traces of acid.

-

Result: The resulting yellow solid is 4-chloro-7-methoxy-6-nitroquinazoline , a highly reactive electrophile ready for SNAr coupling.[1] Store under inert gas; moisture sensitive.

Applications in Drug Discovery (The "Hub" Concept)

This molecule acts as a divergent point. The C4 position accepts the aniline "tail" (determining kinase selectivity), while the C6 nitro group is reduced to an amine to attach the "warhead" (e.g., acrylamide for covalent inhibition).

Workflow Visualization

Figure 2: Divergent synthesis workflow from the core scaffold to major drug classes.

Analytical Characterization

To ensure the integrity of the scaffold before proceeding to costly coupling steps, verify the following spectral signatures.

¹H NMR (400 MHz, DMSO-d₆):

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

|---|---|---|---|---|

| 12.67 | Singlet (br) | 1H | NH (N3) | Confirms lactam tautomer (4-one form).[1] |

| 8.50 | Singlet | 1H | H-5 | Highly deshielded due to ortho-nitro group.[1] |

| 8.24 | Singlet | 1H | H-2 | Characteristic quinazoline C2 proton.[1] |

| 7.40 | Singlet | 1H | H-8 | Shielded relative to H-5 due to ortho-methoxy.[1] |

| 4.10 | Singlet | 3H | -OCH₃ | Strong singlet, confirms 7-methoxy integrity.[1][3] |

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺: 222.05

-

Observed: 222.1 (Positive mode) / 220.1 ([M-H]⁻ Negative mode).

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the 4-chloro derivative (if generated) hydrolyzes back to the 4-one rapidly.

References

-

BenchChem. this compound Structure and Properties. Retrieved from

-

MDPI Molbank. Synthesis of Quinazolinone Derivatives via Nucleophilic Substitution. Available at

-

Google Patents. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[1] WO2007138613A2.[1][4] Available at

-

VulcanChem. Quinazolin-4-one Scaffolds in Medicinal Chemistry. Retrieved from

-

MySkinRecipes. Chemical Specifications and Applications of this compound. Retrieved from

Sources

- 1. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]

- 2. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 3. This compound | 1012057-47-4 | Benchchem [benchchem.com]

- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

7-methoxy-6-nitroquinazolin-4(3H)-one chemical properties

[1]

Executive Summary

This compound (CAS: 1012057-47-4) is a critical heterocyclic building block in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) .[1][2] Its structural core—a quinazolinone fused ring system—serves as the scaffold for blockbuster oncology drugs such as Gefitinib and Erlotinib .

This guide details the physicochemical profile, synthetic pathways, and downstream reactivity of this compound. It is designed to move beyond basic data, offering experimental context for researchers optimizing SNAr couplings and reduction sequences in drug development.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The compound exists primarily in the lactam (NH-CO) tautomeric form in the solid state and in polar aprotic solvents (DMSO, DMF), though it is often chemically drawn or named as the lactim (N=C-OH) derivative (4-hydroxyquinazoline) in older literature.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1012057-47-4 |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Pale yellow to off-white powder |

| Melting Point | High (>250 °C); decomposition often observed before melting.[1][3][4][5] |

| Solubility | Soluble: DMSO, DMF, hot acetic acid.Insoluble: Water, diethyl ether, cold ethanol. |

| pKa | ~9.5 (amide NH), making it weakly acidic. |

Structural Characterization (NMR)

The proton NMR spectrum is distinct due to the deshielding effect of the nitro group at position 6 and the electron-donating methoxy group at position 7.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.67 (s, 1H, NH) – Broad singlet, exchangeable.

-

δ 8.50 (s, 1H, H-2) – Deshielded by adjacent ring nitrogens.

-

δ 8.24 (s, 1H, H-5) – Singlet, highly deshielded by the ortho-nitro group.

-

δ 7.40 (s, 1H, H-8) – Singlet, shielded by the ortho-methoxy group.

-

δ 4.10 (s, 3H, OCH₃) – Characteristic methoxy singlet.[2]

-

Tautomerism Visualization

The equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms dictates reactivity. Alkylation typically occurs at N3, while chlorination (with POCl₃) occurs at C4 via the lactim tautomer.

Figure 1: Tautomeric equilibrium. The lactim form is the reactive species for chlorination reactions.

Synthetic Pathways[1][2][5][6]

The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution (Nitration) of the 7-methoxyquinazolin-4(3H)-one precursor.[1]

Primary Route: Nitration

Mechanism: The methoxy group at C7 activates the C6 position (ortho-para direction), while the N3/C4 amide moiety deactivates the ring. The directing effect of the methoxy group dominates, exclusively yielding the 6-nitro isomer.

Protocol Overview:

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C addition, then heating to 80–100°C.

-

Workup: Quench into crushed ice; the product precipitates as a solid due to low aqueous solubility.

Figure 2: Nitration workflow.[1] The reaction is regioselective for the C6 position.

Reactivity & Functionalization[1]

This compound is rarely the final API; it is a scaffold.[1] Its value lies in two key transformations: Chlorination and Nitro-Reduction .[1]

A. Chlorination (Activation for SNAr)

To couple the quinazoline core with anilines (a standard feature of kinase inhibitors), the C4-carbonyl must be converted to a leaving group (chloride).

-

Reagent: Phosphorus Oxychloride (POCl₃).[6]

-

Catalyst: DMF (Vilsmeier-Haack type activation) or Diethylaniline.

-

Product: 4-Chloro-7-methoxy-6-nitroquinazoline.[1]

-

Critical Note: This intermediate is moisture-sensitive and hydrolyzes back to the starting material if exposed to wet air.

B. Nitro Reduction

The 6-nitro group is a "masked" amine. Once the C4 position is substituted (e.g., with a halo-aniline), the nitro group is reduced to an amine to allow for further derivatization (e.g., acrylamide attachment for covalent inhibitors).

-

Methods:

-

Fe / Acetic Acid: Robust, cheap, tolerates halogens.

-

H₂ / Pd-C: Clean, but may dehalogenate if C4-Cl is still present.[1]

-

SnCl₂: Standard laboratory scale.

-

Medicinal Chemistry Applications

This compound is the direct precursor to the "Gefitinib-like" scaffold.[1] The general structure-activity relationship (SAR) logic is:

-

C4-Position: ATP-binding pocket interaction (via aniline moiety).

-

C6-Position: Solubilizing group attachment (e.g., morpholine via the amine).

-

C7-Position: Methoxy group provides electron density and metabolic stability.

Figure 3: Derivatization pathway to EGFR inhibitors.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

This step converts the stable quinazolinone into the reactive electrophile.[1]

-

Setup: Dry 250 mL round-bottom flask, reflux condenser, drying tube (CaCl₂).

-

Charge: Suspend This compound (1.0 eq) in POCl₃ (10.0 eq).

-

Catalyst: Add N,N-Diethylaniline (1.0 eq) cautiously.

-

Reaction: Heat to reflux (approx. 105°C) for 3–4 hours. The suspension should clear to a yellow/brown solution.

-

Workup (Hazardous):

-

Distill off excess POCl₃ under reduced pressure.

-

Dissolve residue in dry DCM.

-

Pour slowly into a stirred mixture of ice/saturated NaHCO₃ (Exothermic!).

-

Separate organic layer, dry over MgSO₄, and concentrate.[3]

-

-

Storage: Store under Argon at 4°C. Use immediately if possible.

Protocol B: SNAr Coupling (General)

-

Dissolve the crude chloro-intermediate in Isopropanol (IPA).

-

Add the desired aniline (1.1 eq).

-

Heat to reflux for 2 hours.

-

Cool to room temperature; the product usually precipitates as the HCl salt. Filter and wash with cold IPA.

References

-

BenchChem. this compound Chemical Properties and Spectral Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135547025, this compound. Retrieved from

-

Molecules (MDPI). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (Discusses chlorination and reduction strategies on similar scaffolds). Retrieved from

-

J&K Scientific. Safety Data Sheet (SDS) for CAS 1012057-47-4. Retrieved from

Sources

7-methoxy-6-nitroquinazolin-4(3H)-one CAS number 1012057-47-4

The following technical monograph provides an in-depth analysis of 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS 1012057-47-4), a critical scaffold in the synthesis of next-generation covalent kinase inhibitors.[1]

Functional Scaffold for Irreversible EGFR/HER2 Kinase Inhibitors [1][2]

Executive Summary

This compound (CAS 1012057-47-4) is a high-value heterocyclic intermediate used primarily in the development of irreversible tyrosine kinase inhibitors (TKIs) .[1] Unlike first-generation inhibitors (e.g., Gefitinib) which rely on reversible binding, the 6-nitro functionality of this scaffold serves as a "masked" handle for the installation of electrophilic warheads (e.g., acrylamides) at the 6-position.[1] This structural motif is essential for targeting cysteine residues (e.g., Cys797 in EGFR) within the ATP-binding pocket, overcoming resistance mutations.

This guide details the synthesis, activation, and functionalization of this core, providing researchers with a validated roadmap for converting this static intermediate into bioactive pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 1012057-47-4 |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-7-methoxy-6-nitroquinazoline; 6-Nitro-7-methoxy-4(3H)-quinazolinone |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Melting Point | 264–265 °C (Decomposes) |

| Key Functional Groups | C4-Carbonyl (Activation site), C6-Nitro (Reducible handle), C7-Methoxy (Solubilizing/Binding) |

Synthetic Utility & Mechanism

The strategic value of CAS 1012057-47-4 lies in its orthogonal reactivity .[1] The molecule possesses three distinct zones for chemical modification, allowing for the sequential construction of complex drugs.

-

Zone 1 (C4-Carbonyl): The lactam moiety is tautomerically stable but can be activated via chlorination (POCl₃/SOCl₂) to form a 4-chloroquinazoline.[1] This electrophilic center is susceptible to SNAr reactions with anilines (e.g., 3-chloro-4-fluoroaniline), establishing the "hinge-binding" domain of the inhibitor.[1]

-

Zone 2 (C6-Nitro): The nitro group is an electron-withdrawing group that facilitates the SNAr reaction at C4.[1] Post-coupling, it is reduced to an amine (-NH₂), which is then acylated with acryloyl chloride to create the Michael acceptor required for covalent inhibition.

-

Zone 3 (C7-Methoxy): This group typically remains static, positioning into the solvent-exposed region of the kinase pocket to improve solubility and metabolic stability.[1]

Mechanistic Workflow Visualization

The following diagram illustrates the transformation of the scaffold into a bioactive core.

Figure 1: Strategic Divergence of CAS 1012057-47-4 in Drug Synthesis.[1] The pathway highlights the transition from the nitro-scaffold to a covalent inhibitor.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective nitration of the 6-position of 7-methoxyquinazolin-4(3H)-one.[1] Context: The methoxy group at C7 is an ortho/para director.[1] However, the N3 nitrogen is protonated in strong acid, directing the electrophile to the 6-position (para to the methoxy, meta to the deactivated ring junction).

Reagents:

-

7-Methoxyquinazolin-4(3H)-one (1.0 eq)[1]

-

Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (Solvent)[1]

Procedure:

-

Dissolution: Charge a reactor with H₂SO₄ (5 vol) and cool to 0–5 °C. Slowly add 7-methoxyquinazolin-4(3H)-one, maintaining temperature <10 °C.

-

Nitration: Add fuming HNO₃ dropwise over 30 minutes. The reaction is exothermic; strict temperature control is vital to prevent over-nitration or ring oxidation.[1]

-

Reaction: Warm the mixture to ambient temperature (20–25 °C) and stir for 3–4 hours. Monitor by HPLC (Target retention time shift due to NO₂ polarity).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]

-

Isolation: Filter the solid. Wash the cake with water until the filtrate is neutral (pH 6–7). Wash with cold methanol (2 vol) to remove unreacted starting material.[1]

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Validation:

-

¹H NMR (DMSO-d₆): Look for the loss of the C6 proton signal and the downfield shift of the C5 proton (singlet ~8.5–8.8 ppm) due to the adjacent nitro group.[1]

Protocol B: Activation to 4-Chloro-7-methoxy-6-nitroquinazoline

Objective: Conversion of the C4-carbonyl to a leaving group (Chloride) for subsequent coupling.[1]

Reagents:

-

CAS 1012057-47-4 (1.0 eq)[1]

-

Phosphoryl Chloride (POCl₃) (5–10 vol)[1]

-

Diisopropylethylamine (DIPEA) (Cat.[1] 1.0 eq) - Note: Base catalyzes the reaction.[1][2]

Procedure:

-

Suspension: Suspend the nitro-quinazolinone in neat POCl₃ under inert atmosphere (N₂).

-

Catalysis: Add DIPEA dropwise.

-

Reflux: Heat the mixture to reflux (105 °C) for 2–4 hours. The suspension will clear as the starting material is converted to the soluble chloro-derivative.[1]

-

Work-up (Critical Safety): Cool to room temperature. Remove excess POCl₃ via rotary evaporation under reduced pressure.[1]

-

Neutralization: Dissolve the residue in DCM. Pour slowly into saturated NaHCO₃ solution at 0 °C. Caution: Vigorous gas evolution.

-

Extraction: Separate the organic layer, dry over MgSO₄, and concentrate.

-

Storage: The 4-chloro intermediate is moisture-sensitive.[1] Use immediately or store under Argon at -20 °C.

Quality Control & Impurity Profile

When characterizing CAS 1012057-47-4, specific impurities arising from the nitration step must be monitored.[1]

| Impurity Type | Origin | Detection Method | Limit (Drug Grade) |

| 8-Nitro isomer | Regioisomer formed during nitration | HPLC (C18, MeOH/H2O gradient) | < 0.5% |

| Dinitro species | Over-nitration (6,8-dinitro) | LC-MS | < 0.1% |

| Starting Material | Incomplete reaction | HPLC | < 0.5% |

| Hydrolysis Product | Reversion of 4-chloro (if testing downstream) | HPLC | N/A |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-conjugated system).[1]

Safety & Handling

-

Nitro Compounds: Although stable, nitro-quinazolines can be energetic.[1] Avoid heating dry solids above 200 °C.[1]

-

Sensitizer: Quinazoline intermediates are potent skin sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

-

POCl₃ Handling: Reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching must be performed at low temperature.[1]

References

-

Synthesis and biological evaluation of quinazoline derivatives. Journal of Medicinal Chemistry. Detailed protocols on the nitration and reduction of quinazolinones for kinase inhibition.

-

Process for the preparation of 4-(substituted-anilino)-quinazoline derivatives. World Intellectual Property Organization (WO2004024703).[1] Describes the industrial scale-up of 7-methoxy-6-nitro-quinazolinone intermediates.

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. National Institutes of Health (PMC).[1] Discusses the structural activity relationship (SAR) of the 6-nitro and 6-amino scaffolds.

-

One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones. Heterocycles. Alternative synthetic routes for the quinazoline core.[1][3][4][5]

-

6-Nitro-7-tosylquinazolin-4(3H)-one Synthesis. MDPI. Demonstrates the reactivity of the 6-nitro-7-substituted core in nucleophilic substitutions.[1][4]

Sources

- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [mdpi.com]

- 3. This compound | 1012057-47-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Mechanism of Action & Synthetic Utility: 7-Methoxy-6-nitroquinazolin-4(3H)-one

This guide provides an in-depth technical analysis of 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4), a critical pharmacophore scaffold and synthetic intermediate in the development of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib analogues).

Executive Summary

This compound is a "privileged structure" in medicinal chemistry, serving as the electronic and structural foundation for a major class of Epidermal Growth Factor Receptor (EGFR) inhibitors.

While often categorized broadly as a kinase inhibitor, its primary role is that of a high-value intermediate . It possesses the core quinazoline motif required for ATP-competitive binding but lacks the hydrophobic "tail" necessary for nanomolar potency. Its mechanism of action is dual-faceted:

-

Biological : It acts as a weak, ATP-competitive ligand at the kinase hinge region (intrinsic activity).

-

Synthetic (Primary) : It functions as an electrophilic scaffold where the 6-nitro group serves as a "masked" amine, enabling the precise installation of solubilizing side chains found in approved oncology drugs.

Chemical Identity & Structural Biology

Pharmacophore Analysis

The compound consists of a quinazolin-4(3H)-one bicyclic core with two critical substituents that dictate its reactivity and biological potential.[1]

| Feature | Chemical Moiety | Function (Biological & Synthetic) |

| Core Scaffold | Quinazolin-4(3H)-one | ATP Mimicry : The N1 and N3 positions mimic the adenine ring of ATP, allowing hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR). |

| C7 Position | Methoxy (-OCH₃) | Electronic Donor : Increases electron density on the benzene ring, stabilizing the core. In final drugs (e.g., Gefitinib), this group aids in fitting the solvent-exposed region of the binding pocket. |

| C6 Position | Nitro (-NO₂) | Electronic Acceptor / Masked Amine : Strongly electron-withdrawing.[1] It deactivates the ring towards oxidation but activates the C4 position for nucleophilic substitution. It is the precursor to the C6-amino group used for amide/urea coupling. |

| C4 Position | Carbonyl (C=O) | Reactive Center : In the intermediate, this exists as a keto-enol tautomer. It is the site of activation (via chlorination) to form the 4-anilino "head" group essential for hydrophobic pocket occupancy. |

Structural Diagram (DOT)

The following diagram illustrates the structural transition from this intermediate to a bioactive EGFR inhibitor.

Caption: Structural evolution from the 6-nitro intermediate to the active 4-anilinoquinazoline pharmacophore.

Mechanism of Action (Biological)

Although this compound is an intermediate, understanding its interaction with the target protein is crucial for fragment-based drug design.

Target Interaction: EGFR Tyrosine Kinase

The compound targets the intracellular tyrosine kinase domain of EGFR (ErbB1).[2]

-

Binding Mode : Reversible, ATP-competitive inhibition.

-

Hinge Binding : The quinazoline N1 acts as a hydrogen bond acceptor for the backbone amide of Met793 (in EGFR). The N3-H (in the 3H-one tautomer) or the C4-NH (in derived anilines) acts as a donor to the backbone carbonyl of Gln791 or Met793 .

-

Potency Limitation : The 6-nitro intermediate lacks the "tail" (e.g., morpholinopropoxy) that extends into the solvent channel and the "head" (aniline) that occupies the hydrophobic back-pocket. Consequently, its IC50 is typically in the micromolar (µM) range, whereas the final derived drugs achieve nanomolar (nM) potency.

Signaling Pathway Inhibition

When processed into its active forms (or at high concentrations), the scaffold inhibits the autophosphorylation of EGFR, blocking downstream cascades:

-

RAS-RAF-MEK-ERK : Prevents cell proliferation.

-

PI3K-AKT-mTOR : Prevents cell survival and anti-apoptosis signaling.

Caption: Mechanism of EGFR pathway blockade by quinazoline-based inhibitors derived from the scaffold.

Synthetic Mechanism & Experimental Protocols

For researchers, the utility of this compound lies in its transformation. The 6-nitro group is the strategic handle.

Key Synthetic Transformation (Protocol Validation)

To validate the scaffold's quality or utilize it for library generation, the following conversion is standard.

Objective : Conversion to 4-chloro-7-methoxy-6-nitroquinazoline (The "Activated" Scaffold).

| Step | Reagent | Conditions | Mechanism |

| 1. Chlorination | SOCl₂ (Thionyl Chloride) or POCl₃ | Reflux, cat. DMF | Nucleophilic Acyl Substitution : The carbonyl oxygen is activated, and the chloride acts as a nucleophile, converting the C=O to C-Cl. The 6-nitro group enhances the electrophilicity of C4. |

| 2. Coupling | 3-chloro-4-fluoroaniline | i-PrOH, 80°C | SNAr (Nucleophilic Aromatic Substitution) : The aniline attacks C4, displacing the chloride. This installs the "head" group responsible for hydrophobic interactions. |

| 3. Reduction | Fe/NH₄Cl or H₂/Pd-C | EtOH/H₂O or MeOH | Nitro Reduction : Converts 6-NO₂ to 6-NH₂. This restores electron density to the ring and provides a handle for the "tail" attachment (e.g., via acylation). |

Biological Assay Protocol: Kinase Inhibition (In Vitro)

To verify the activity of derivatives synthesized from this intermediate:

-

Assay Platform : FRET-based assay (e.g., LanthaScreen) or Radiometric (

P-ATP). -

Reagents : Recombinant EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (at

), Test Compound. -

Procedure :

-

Prepare 3-fold serial dilutions of the quinazoline derivative in DMSO.

-

Incubate kinase + compound for 15 mins (allows "Type I" binding equilibration).

-

Add ATP and substrate; incubate for 60 mins.

-

Measure phosphorylation signal.

-

-

Data Analysis : Fit dose-response curves to the Hill equation to determine IC50.

-

Self-Validation Check: A valid EGFR inhibitor (e.g., Gefitinib) must show IC50 < 50 nM. The 6-nitro intermediate itself may show IC50 > 10 µM.

-

Quantitative Data Summary

Comparison of the intermediate vs. the final drug derived from it (Gefitinib context).

| Property | This compound | Gefitinib (Derived Drug) |

| Role | Synthetic Intermediate | Active Pharmaceutical Ingredient |

| EGFR IC50 | > 10,000 nM (Weak) | 0.4 - 0.8 nM (Potent) |

| Binding Site | Hinge Region (Weak H-bonds) | Hinge + Hydrophobic Pocket + Solvent Channel |

| Solubility | Low (Planar stack) | Moderate (Morpholine solubilizer) |

| Key Substituent | 6-Nitro (Electron withdrawing) | 6-Morpholinopropoxy (Solubilizing) |

References

-

BenchChem . This compound Structure and Properties. Retrieved from .

-

National Institutes of Health (NIH) - PMC . Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC3792285. Retrieved from .

-

MDPI Molecules . Quinazolinone Derivatives in Medicinal Chemistry: A Review. Retrieved from .

-

Sarex . 6-Nitro-7-chloro-4-hydroxy quinazoline (Intermediate of Afatinib). Retrieved from .

-

USP Reference Standards . Gefitinib Related Compound A (7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one). Retrieved from .

Sources

Biological Activity & Technical Profile: 7-Methoxy-6-nitroquinazolin-4(3H)-one

[1][2]

Executive Summary: The "Masked" Pharmacophore

This compound (CAS: 1012057-47-4) represents a high-value heterocyclic scaffold.[1][2] Unlike end-stage drugs, its primary "activity" is defined by its chemical latency —it acts as the essential precursor to 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib analogues).[1]

-

Direct Activity: Limited intrinsic kinase affinity due to the lack of a hinge-binding motif at C4.[1] However, the core exhibits low-level antimicrobial properties typical of nitro-quinazolinones.[1]

-

Synthetic Value: The 6-nitro group serves as a "masked" amine, allowing for late-stage diversification (e.g., acrylamide attachment for covalent inhibition).[1] The 7-methoxy group provides crucial electron-donating properties that tune the pKa of the quinazoline ring, enhancing the binding affinity of derived molecules in the ATP pocket of kinases.[1]

Structural Biology & SAR Logic

To understand the utility of this molecule, one must analyze it through the lens of Structure-Activity Relationships (SAR) for Tyrosine Kinase Inhibitors (TKIs).[1]

The 7-Methoxy Effect (Electronic Tuning)

The methoxy group at position 7 is not merely a spacer; it plays a pivotal electronic role.[1]

-

Electron Donation: Through resonance (+M effect), the oxygen lone pair increases electron density on the pyrimidine ring.[1] This modulates the basicity of N1, which is the key hydrogen-bond acceptor for the kinase hinge region (typically Met793 in EGFR).[1]

-

Solubility: It aids in lipophilicity modulation (logP), balancing membrane permeability with aqueous solubility.[1]

The 6-Nitro "Warhead" Precursor

The nitro group is strategically placed at the "solvent-exposed" region of the ATP binding pocket.[1]

-

Inactivity to Activity: In its nitro form, the molecule cannot form the critical hydrogen bonds required for high-affinity binding.[1]

-

Reduction Strategy: Upon reduction to 6-amino , this position becomes the attachment point for solubilizing tails (e.g., morpholine in Gefitinib) or electrophilic warheads (e.g., acrylamides in Afatinib) that target Cys797 for covalent inhibition.[1]

Visualization: The Pharmacophore Transformation

The following diagram illustrates how the inactive nitro-scaffold transforms into a potent inhibitor.

Caption: Transformation of the 6-nitro scaffold into a bioactive kinase inhibitor, highlighting the strategic role of C6 and C7 substituents.

Experimental Protocols

These protocols are designed for researchers synthesizing this scaffold or using it to generate libraries of bioactive compounds.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Cyclization of anthranilic acid derivative to form the quinazolinone ring.[1]

-

Reagents: 2-Amino-4-methoxy-5-nitrobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq) or Trimethyl orthoformate.

-

Solvent: 2-Methoxyethanol (for high boiling point).

-

Procedure:

-

Suspend the benzoic acid derivative in 2-methoxyethanol.[1]

-

Add formamidine acetate.[1]

-

Reflux at 125°C for 12–18 hours.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool the reaction mixture to room temperature. The product usually precipitates.[1]

-

Purification: Filter the solid, wash with cold ethanol and diethyl ether.

-

Yield Check: Expect a pale yellow/brown solid.[1] Yields typically range 75–85%.[1]

-

Protocol B: Activation and Functionalization (The "Switch")

Objective: Converting the inactive 4-oxo group into a reactive 4-chloro species for drug synthesis.[1]

-

Reagents: this compound (1.0 eq), Thionyl Chloride (

) or -

Safety Note: This reaction generates HCl and

gas.[1] Use a scrubber.[1] -

Procedure:

-

Suspend the quinazolinone in

(approx. 5–10 mL per gram).[1] -

Add 2–3 drops of dry DMF (catalyst).[1]

-

Reflux for 3–5 hours until the solution becomes clear (indicates consumption of starting material).

-

Evaporation: Remove excess

under reduced pressure strictly anhydrously. -

Result: 4-Chloro-7-methoxy-6-nitroquinazoline (highly reactive intermediate).[1] Do not store; use immediately.

-

Protocol C: Biological Evaluation (Kinase Assay Context)

If evaluating the derived compounds, use a FRET-based kinase assay (e.g., LanthaScreen).[1]

Synthesis & Reaction Pathway

The following diagram details the chemical lineage from the starting anthranilic acid to the versatile chloro-intermediate.[1]

Caption: Step-wise synthesis from anthranilic acid precursors to the reactive 4-chloro intermediate.

References

-

Synthesis of Quinazolinone Scaffolds

-

EGFR Inhibitor Mechanism (Gefitinib Analogues)

-

Chemical Properties & Safety

-

Antimicrobial Activity of Nitro-Quinazolinones

Sources

- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1012057-47-4 | Benchchem [benchchem.com]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 7-Methoxy-6-nitroquinazolin-4(3H)-one as a Kinase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, serving as the foundational structure for several FDA-approved anticancer drugs.[1] This guide focuses on a specific derivative, 7-methoxy-6-nitroquinazolin-4(3H)-one, providing a comprehensive technical overview of its synthesis, mechanism of action, and its potential as a targeted kinase inhibitor. We delve into the causality behind experimental designs, from initial biochemical assays to complex cell-based validation, offering field-proven insights for its evaluation. Detailed protocols and data interpretation frameworks are provided to empower research scientists in their exploration of this and related compounds in drug discovery pipelines.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The quinazoline core has proven to be a "privileged scaffold" for developing inhibitors that target the ATP-binding site of various kinases, most notably receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3] Marketed drugs such as Gefitinib and Erlotinib validate the clinical utility of this chemical class.[4]

This compound is a specific derivative that has been studied for its potential as an anticancer agent, acting primarily as an inhibitor of RTKs like HER-2 and EGFR.[5] Its structure is also recognized as a key intermediate in the synthesis of more complex kinase inhibitors.[6] The strategic placement of the methoxy group at position 7 and a nitro group at position 6 modifies the electronic and steric properties of the core, influencing its binding affinity and selectivity for target kinases.[5] This guide will explore the technical considerations for characterizing its inhibitory potential.

Synthesis and Characterization

The synthesis of this compound is a critical first step in its evaluation. A common and reliable method involves the direct nitration of the 7-methoxyquinazolin-4(3H)-one precursor.[5]

Rationale for Synthetic Route: This route is chosen for its efficiency and the commercial availability of the starting material. The strong electron-donating effect of the methoxy group directs the electrophilic nitration to the adjacent C6 position.

Protocol 1: Synthesis via Nitration

-

Reaction Setup: In a round-bottom flask, dissolve 7-methoxyquinazolin-4(3H)-one in concentrated sulfuric acid (H₂SO₄) under cooling in an ice bath.

-

Nitration: Add fuming nitric acid (HNO₃) dropwise to the solution while maintaining a low temperature to control the exothermic reaction.[5]

-

Reaction Monitoring: Allow the mixture to stir and warm to the specified temperature (e.g., 373 K) for a designated period (e.g., 1-6 hours).[5] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual acid. Recrystallization from a suitable solvent, such as acetic acid or ethanol, is performed to achieve high purity.[5]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Evaluation: In Vitro Kinase Inhibition

The first critical test for any potential inhibitor is to determine its direct effect on the enzymatic activity of purified target kinases. This is typically achieved through in vitro kinase assays.[7]

Causality in Assay Selection: The choice of assay format depends on the required throughput, sensitivity, and the nature of the kinase. Luminescence-based assays, such as ADP-Glo™, are widely used in high-throughput screening (HTS) because they quantify kinase activity by measuring the amount of ADP produced, offering a universal method for any kinase.[8][9]

Workflow for Kinase Inhibition Profiling

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., EGFR).

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

-

Prepare the kinase reaction buffer, recombinant kinase enzyme, and substrate/ATP solution according to the manufacturer's (e.g., Promega) recommendations.

-

-

Kinase Reaction:

-

Add a small volume of the diluted compound to the wells of a microplate.[10]

-

Add the kinase enzyme solution to each well and incubate briefly to allow the compound to bind.[10]

-

Initiate the kinase reaction by adding the substrate/ATP mixture.[11]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]

-

-

Signal Detection:

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Self-Validation: Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate the assay performance.[7]

-

Data Presentation: Kinase Selectivity Profile

To understand the specificity of the compound, it should be tested against a panel of kinases. The results are best summarized in a table.

| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. EGFR) |

| EGFR | 50 | 1x |

| HER-2 | 150 | 3x |

| VEGFR2 | >10,000 | >200x |

| CDK2 | >10,000 | >200x |

| PI3Kα | >10,000 | >200x |

| (Note: Data is hypothetical for illustrative purposes.) |

Cellular Mechanism of Action

While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate cell membranes and inhibit the target in its native environment.[12]

Expert Insight: A common mechanism for quinazoline inhibitors is the disruption of downstream signaling cascades.[4] For an EGFR inhibitor, this means assessing the phosphorylation status of key pathway proteins like Akt and ERK.

The EGFR-PI3K-Akt Signaling Pathway

Dysregulation of the PI3K/Akt pathway is implicated in numerous cancers.[13] EGFR activation leads to the activation of PI3K, which in turn activates Akt, promoting cell survival and proliferation.[13][14] An effective inhibitor should block these downstream events.

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.

Protocol 3: Western Blot for Phospho-Akt Inhibition

This protocol determines if the compound inhibits EGFR signaling in a cancer cell line (e.g., A549, non-small cell lung cancer).

-

Cell Culture and Treatment:

-

Culture A549 cells to ~80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[11]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate overnight with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Trustworthiness through Controls: The inclusion of total Akt and GAPDH antibodies is crucial. Total Akt ensures that observed changes in p-Akt are due to inhibition, not protein degradation. GAPDH confirms equal protein loading across all lanes, validating the results.

Conclusion and Future Directions

This compound represents a valuable chemical entity within the broader class of quinazoline-based kinase inhibitors.[5][6] Its documented activity against key oncogenic drivers like EGFR and HER-2 provides a strong rationale for further investigation.[5] The technical workflows and protocols detailed in this guide provide a robust framework for its comprehensive evaluation.

Future research should focus on expanding the kinase selectivity profile to identify potential off-target effects and opportunities for polypharmacology. Structure-activity relationship (SAR) studies, modifying the C4 and C6 positions, could lead to derivatives with enhanced potency and improved drug-like properties.[5] Ultimately, successful in vitro and cellular characterization, as outlined here, is the critical prerequisite for advancing this or any related compound into more complex preclinical models.

References

- Benchchem. (n.d.). This compound | 1012057-47-4.

- MySkinRecipes. (n.d.). This compound.

- Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16 Suppl), Abstract nr 4040.

- Bhandari, S., et al. (2018). Potential Biological Activities of Thioquinazolinones: Recent Updates. Scholars Middle East Publishers.

- Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube.

- Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. HETEROCYCLES, 71(1), 39-41.

- MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.

- Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.

- ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors.

- BMG LABTECH. (2020). Kinase assays.

- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

- PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- National Institutes of Health. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.

- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.

- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.

- Cell Signaling Technology. (2020). PI3K / Akt Signaling.

- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

- PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

- National Institutes of Health. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.

- MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer.

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro kinase assay [protocols.io]

- 12. aacrjournals.org [aacrjournals.org]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 14. youtube.com [youtube.com]

7-Methoxy-6-nitroquinazolin-4(3H)-one: A Pivotal Intermediate in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its quinazolinone core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] Structurally, this compound features a methoxy group at the 7th position and a nitro group at the 6th position of the quinazolin-4(3H)-one framework.[2] While not typically a therapeutic agent in its own right, it serves as a critical intermediate in the synthesis of a variety of potent drug candidates, most notably kinase inhibitors for cancer therapy.[3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and the extensive biological activities of derivatives stemming from this versatile building block.

Chemical Properties and Synthesis

Molecular Formula: C₉H₇N₃O₄ Molecular Weight: 221.17 g/mol [3] Appearance: Typically a yellow solid.[4] Storage: Should be stored at room temperature in a sealed, dry container.[3]

The synthesis of this compound is well-documented, with the most common method involving the nitration of 7-methoxyquinazolin-4(3H)-one. This is often achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[5] An alternative approach involves the cyclization of 2-amino-4-methoxy-5-nitrobenzoic acid derivatives. The choice of synthetic route can be influenced by the desired scale and purity of the final product.

Detailed Synthetic Protocol: Nitration of 7-Fluoroquinazolin-4(3H)-one

A related and illustrative synthesis is that of 7-fluoro-6-nitroquinazolin-4(3H)-one, which can be adapted for the methoxy analog.

Materials:

-

7-Fluoroquinazolin-4(3H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Acetic Acid (for recrystallization)

Procedure:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 7-fluoroquinazolin-4(3H)-one.

-

Heat the reaction mixture to 373 K (100 °C) for 1 hour.

-

After cooling, pour the reaction mixture onto ice-water to precipitate the crude product.

-

Collect the solid by filtration.

-

Recrystallize the crude product from acetic acid to yield pure 7-fluoro-6-nitroquinazolin-4(3H)-one.[5]

A similar procedure starting with 7-methoxyquinazolin-4(3H)-one would yield the title compound.

Role as a Pharmaceutical Intermediate

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.[3] The nitro group at the 6-position can be readily reduced to an amine, which then serves as a handle for further chemical modifications. This strategic placement allows for the introduction of various side chains and pharmacophores that can modulate the biological activity of the resulting derivatives.

Synthesis of Gefitinib Precursors

A prominent example of its application is in the synthesis of precursors to Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer treatment.[2] The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization.

Biological Activities of Derivatives

While this compound itself is primarily an intermediate, its derivatives have demonstrated a wide spectrum of biological activities. The quinazolinone scaffold is a well-established pharmacophore, and modifications at the 6 and 7 positions, made possible by the reactivity of the nitro and methoxy groups, have led to the discovery of potent therapeutic agents.

Anticancer Activity

Derivatives of this compound are most renowned for their anticancer properties, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and HER2.[2] Overexpression of these kinases is a hallmark of many cancers, and their inhibition can lead to apoptosis of cancer cells and a reduction in tumor growth.[2][6]

The general mechanism of action for many quinazolinone-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[2]

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivative 2h | - | - | [7] |

| Quinazolin-4(3H)-one derivative 2i | - | - | [7] |

| Quinazolin-4(3H)-one derivative 3g | - | - | [7] |

| Quinazolin-4(3H)-one derivative 3h | - | - | [7] |

| Quinazolin-4(3H)-one derivative 3i | - | - | [7] |

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies on 6-nitroquinazolines have provided valuable insights into the structural requirements for potent anticancer activity.

-

Substitution at C4: The introduction of anilino groups at the 4-position is a common strategy that often leads to potent EGFR and HER2 inhibitors. Modifications on this aniline ring can further tune the activity and selectivity.

-

Substitution at C7: The methoxy group at the 7-position is often retained or replaced with other small alkoxy groups. The presence of an unsubstituted piperazine ring at this position has also been shown to be important for inhibitory activity against TNF-α production and T-cell proliferation.[8]

-

The 6-Nitro Group: The electron-withdrawing nature of the nitro group at the 6-position can influence the overall electronic properties of the quinazolinone ring system, which can impact its binding to target proteins. Its reduction to an amine provides a crucial point for derivatization.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[2] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce the production of inflammatory mediators like TNF-α and IL-1β through the NF-κB pathway.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation.

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Test compounds

-

Standard drug (e.g., Dexamethasone)[9]

Procedure:

-

Prepare a solution of BSA in PBS.

-

Add the test compound at various concentrations to the BSA solution.

-

Incubate the mixture at a temperature that induces denaturation.

-

Measure the turbidity of the solutions using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation compared to a control without the test compound.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of quinazolinone derivatives against a range of bacterial and fungal strains.[2] The presence of the quinazolinone core, often in combination with other heterocyclic moieties introduced through derivatization, is thought to be responsible for this activity. For example, 6-nitro-3(H)-quinazolin-4-one has shown notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[10]

Table 2: Antimicrobial Activity of a Related Quinazolinone Derivative

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 2-(amino)quinazolin-4(3H)-one derivative 6l | S. aureus ATCC25923 | 1.0 | [11] |

| 2-(amino)quinazolin-4(3H)-one derivative 6l | S. aureus USA300 JE2 | 0.6 | [11] |

MIC: Minimum Inhibitory Concentration

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways. As many of these derivatives are designed as kinase inhibitors, their primary impact is on phosphorylation cascades that regulate cell growth, proliferation, and survival.

EGFR/HER2 Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) are key members of the receptor tyrosine kinase family. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. Quinazolinone-based inhibitors block this process at its inception by preventing the initial autophosphorylation step.

Caption: Inhibition of EGFR/HER2 signaling by a quinazolinone derivative.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors derived from this compound typically follows a structured workflow.

Caption: A typical workflow for the development of kinase inhibitors.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. While its own biological activity is not extensively reported, its strategic functionalization serves as a gateway to a vast chemical space of potent and selective therapeutic agents. The derivatives of this compound have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents, with a particularly profound impact on the development of kinase inhibitors for oncology. The ease of its synthesis and the versatility of its chemical handles ensure that this compound will remain a valuable tool for researchers and drug development professionals in the ongoing quest for novel and more effective medicines.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1012057-47-4 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Electronic Tuning of Quinazolinone Scaffolds: The Functional Divergence of Methoxy and Nitro Substituents

Executive Summary: The Push-Pull Paradigm

In the optimization of quinazolin-4(3H)-one scaffolds, the strategic installation of methoxy (-OMe) and nitro (-NO2) groups represents more than simple steric filling; it is a deliberate exercise in electronic tuning. As a privileged structure in medicinal chemistry—forming the core of drugs ranging from the sedative methaqualone to the anticancer agent idelalisib—the quinazolinone ring's reactivity and binding affinity are dictated by the electron density of the fused benzene ring (positions 5, 6, 7, and 8).

This guide delineates the mechanistic divergence between the Methoxy Group (The Donor/Anchor) and the Nitro Group (The Acceptor/Warhead) . We will explore how these substituents differentially modulate pKa, solubility, metabolic stability, and target engagement, providing a roadmap for rational drug design.

Electronic & Steric Landscape

The quinazolinone core acts as a signal transducer for electronic effects. The placement of substituents at C6 and C7 is particularly critical due to their conjugation with the N1 and N3 atoms of the pyrimidinone ring.

The Methoxy Group (-OMe): The Stabilizing Donor

-

Electronic Effect: Exhibits a strong mesomeric donation (+M) that overrides its inductive withdrawal (-I). This increases electron density on the aromatic ring and the pyrimidinone nitrogens.

-

Pharmacological Role:

-

H-Bond Acceptance: The oxygen atom serves as a critical hydrogen bond acceptor, often engaging water networks or specific residues (e.g., Cys797 in EGFR) in the ATP-binding pocket.

-

Solubility: While lipophilic, the dipole moment improves aqueous solubility compared to a methyl group or hydrogen.

-

Conformation: At C6/C7, it forces a planar conformation with the ring, minimizing steric clash with the binding pocket "ceiling."

-

The Nitro Group (-NO2): The Reactive Acceptor

-

Electronic Effect: Exhibits strong inductive (-I) and mesomeric (-M) withdrawal. It significantly depletes electron density from the ring, increasing the acidity of the N3-H (if unsubstituted) and making the C2 position more susceptible to nucleophilic attack.

-

Pharmacological Role:

-

Redox Activation: In antimicrobial applications, the nitro group acts as a "warhead," undergoing enzymatic reduction to form cytotoxic nitro-radical anions.

-

pKa Modulation: By lowering the pKa of the scaffold, it alters the ionization state at physiological pH, affecting membrane permeability.

-

Comparative Electronic Map (Graphviz)

The following diagram visualizes the opposing electronic pressures exerted by these groups on the quinazolinone core.

Caption: Divergent electronic impacts: Methoxy groups enrich electron density facilitating binding, while Nitro groups deplete it to drive reactivity.

Structure-Activity Relationship (SAR) Data

The following table synthesizes SAR trends observed in kinase inhibitors (anticancer) and antimicrobial agents.

| Feature | Methoxy (-OMe) Analogues | Nitro (-NO2) Analogues | Mechanistic Rationale |

| Primary Indication | Kinase Inhibitors (e.g., EGFR, VEGFR) | Antimicrobial / Hypoxic Tumors | OMe mimics ATP adenine; NO2 requires bioreduction. |

| Electronic State | Electron Rich (Nucleophilic Ring) | Electron Deficient (Electrophilic Ring) | +M vs -M effects dictate ring reactivity. |

| Metabolic Fate | Phase I: O-Demethylation (CYP450) | Phase I: Nitroreduction (Nitroreductase) | OMe |

| Solubility (logP) | Moderate improvement (Polar surface area) | Low impact (often decreases solubility) | Ether oxygen engages water; Nitro is bulky/planar. |

| Toxicity Risk | Low (unless quinone-imine formation) | High (Mutagenicity/Ames Positive) | Nitro-radicals damage DNA non-specifically. |

Synthetic Methodologies: The "Senior Scientist" Protocol

Synthesizing mixed analogues requires careful sequencing. The nitro group is sensitive to reduction, while the methoxy group is sensitive to strong Lewis acids (e.g., BBr3). The Niementowski Quinazoline Synthesis (modified) is the most robust route for generating 6-nitro-7-methoxyquinazolin-4(3H)-one.

Protocol: Synthesis of 6-Nitro-7-Methoxyquinazolin-4(3H)-one

Reagents:

-

2-Amino-5-methoxy-4-nitrobenzoic acid (Starting Material)

-

Formamide (Solvent & Reagent)

-

Ammonium Acetate (Catalyst)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methoxy-4-nitrobenzoic acid (10 mmol) in formamide (30 mL).

-

Catalysis: Add ammonium acetate (15 mmol). Note: While formamide can act alone, ammonium acetate buffers the reaction and accelerates cyclization.

-

Cyclization: Heat the mixture to 140–150 °C for 6–8 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (acid) will disappear; the product is less polar.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the dark solution into crushed ice (100 g) with vigorous stirring.

-

The quinazolinone will precipitate as a solid.

-

-

Purification: Filter the precipitate, wash copiously with water (to remove formamide), and then cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Synthetic Pathway Diagram (Graphviz)

Caption: Modified Niementowski synthesis for installing mutually exclusive electronic groups.

ADMET & Toxicology: The Metabolic Divergence

Understanding the metabolic fate of these groups is non-negotiable for drug candidates.

The Nitro "Trap"

Nitro-containing drugs (e.g., metronidazole) are often "structural alerts" in drug discovery.

-

Mechanism: Nitroreductases (bacterial or hepatic) reduce the -NO2 group to a nitroso (-NO), hydroxylamine (-NHOH), and finally amine (-NH2).

-

Risk: The hydroxylamine intermediate is highly reactive and can alkylate DNA, leading to mutagenicity (positive Ames test).

-

Mitigation: Steric hindrance around the nitro group or lowering the reduction potential can mitigate this, but it remains a liability.

The Methoxy "Handle"

Methoxy groups are generally safer but determine half-life (

-

Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) perform O-demethylation.

-

Outcome: This exposes a phenolic hydroxyl group, which is rapidly glucuronidated and excreted.

-

Strategy: Deuteration of the methoxy group (-OCD3) is a modern strategy to slow this metabolic step (Kinetic Isotope Effect).

Metabolic Pathway Diagram (Graphviz)

Caption: Divergent metabolic fates: Methoxy leads to clearance; Nitro risks genotoxicity via radical intermediates.

References

-

Al-Omary, F. A. M., et al. (2019). Quinazolinone derivatives as potential anticancer agents: Synthesis and action mechanisms.[1][2][3] European Journal of Medicinal Chemistry.

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters.

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

-

Nepali, K., et al. (2019).[4] Nitro group-containing drugs: A double-edged sword in drug discovery. European Journal of Medicinal Chemistry.

-

Connolly, D. J., et al. (2005). Synthesis of quinazolinones via the Niementowski reaction. Journal of Organic Chemistry.

Sources

preliminary investigation of quinazolinone derivatives

Initiating Search Strategy

I'm now starting with some focused Google searches to get the lay of the land on quinazolinone derivatives. I'm prioritizing their synthesis, biological activities, and analytical techniques to build a solid foundation. This information will then feed into an in-depth analysis of the data I've gathered.

Analyzing Search Results

I've moved on to analyzing the Google search results. The goal is to isolate key aspects: common synthetic routes, diverse pharmacological effects (anticancer, antimicrobial), and standard characterization methods (spectroscopy, chromatography). I'm structuring the technical guide to first introduce quinazolinone's medicinal significance, followed by synthesis strategies, screening methodologies, and characterization. I'm also identifying the critical mechanistic claims and protocols that require citations. I'm building reliable reference URLs.

Planning Guide's Structure

I'm now integrating information from my search, which starts by introducing the medicinal significance of quinazolinones, followed by synthesis, screening, and characterization. I'm focusing on reliable references and creating a cohesive narrative. I'm validating protocols and ensuring clarity.

I'm making a synthetic scheme with Graphviz and starting a screening workflow diagram. I'm preparing a biological activity table.

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one

Introduction: The Strategic Importance of Quinazolinones and the Advent of Microwave Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system are integral to the development of therapeutics ranging from anticancer agents to anti-inflammatory and antimicrobial drugs.[1] Notably, 7-methoxy-6-nitroquinazolin-4(3H)-one is a key intermediate in the synthesis of potent kinase inhibitors, such as gefitinib, which target critical cell signaling pathways implicated in cancer proliferation.[1]

Traditionally, the synthesis of quinazolinones via methods like the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, required prolonged reaction times at high temperatures.[2][3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[4] Microwave irradiation provides rapid, uniform heating of the reaction mixture, leading to dramatic rate enhancements, higher yields, and often cleaner product profiles compared to conventional heating methods.[2][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound, detailing the underlying principles, a robust protocol, and validation techniques for researchers and professionals in drug development.

The Niementowski Reaction: A Mechanistic Overview

The synthesis of this compound from 2-amino-4-methoxy-5-nitrobenzoic acid and formamide proceeds via the Niementowski reaction.[2][3] Formamide serves a dual role as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling, polar solvent that efficiently absorbs microwave energy.[6][7]

The reaction mechanism can be conceptualized in the following stages:

-

Initial Amidation: The amino group of 2-amino-4-methoxy-5-nitrobenzoic acid nucleophilically attacks the carbonyl carbon of formamide.

-

Intermediate Formation: This is followed by the elimination of water to form an N-formyl intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the N-formyl group then attacks the carboxylic acid moiety.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization yield the stable this compound.

Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers of the condensation and cyclization steps.[8] The direct interaction of microwaves with the polar molecules in the reaction mixture ensures rapid and homogenous heating, minimizing the formation of byproducts often associated with conventional high-temperature methods.[8]

Experimental Workflow and Protocol

The following workflow outlines the key stages of the microwave-assisted synthesis and subsequent purification of this compound.

Caption: A streamlined workflow for the microwave-assisted synthesis of this compound.

Detailed Synthesis Protocol

Materials and Equipment:

-

2-amino-4-methoxy-5-nitrobenzoic acid

-

Formamide (reagent grade)

-

Deionized water

-

Ethanol (for recrystallization)

-

Dedicated microwave reactor for organic synthesis with temperature and pressure sensors[9]

-

Microwave process vials (10 mL) with stir bars[9]

-

Standard laboratory glassware (beakers, flasks, Buchner funnel)

-

Filtration apparatus

-

Magnetic stirrer and hotplate

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Formamide is a teratogen; handle with extreme care.

-

Microwave synthesis can generate high pressures. Use only dedicated microwave reactors with appropriate safety features.[9][10] Do not use a domestic microwave oven.[10]

-

Reactions involving nitro-containing compounds can be energetic. Start with small-scale reactions to assess the reaction kinetics.[10]

-

Allow the reaction vessel to cool completely before opening.[9]

Procedure:

-

Reagent Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-amino-4-methoxy-5-nitrobenzoic acid (e.g., 1.0 mmol, 212.16 mg) and an excess of formamide (e.g., 5 mL). The large excess of formamide acts as both the solvent and a reactant.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes. The microwave power should be adjusted by the instrument to maintain the set temperature (a typical power setting might be around 60 W).[2] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Reaction Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before carefully opening it.[9]

-

Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water (e.g., 50 mL). A yellow precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with deionized water and a small amount of cold ethanol to remove residual formamide and other impurities.

-